molecular formula C13H16N4O4S B13441123 N4-Methyl Sulfadoxine

N4-Methyl Sulfadoxine

Cat. No.: B13441123
M. Wt: 324.36 g/mol
InChI Key: OTCLFKJHHXFXLY-UHFFFAOYSA-N
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Description

N4-Methyl Sulfadoxine is a sulfonamide derivative, which belongs to a class of synthetic antimicrobial agents. Sulfonamides are known for their broad-spectrum antibacterial properties and are used to treat various bacterial infections. This compound is particularly noted for its long-acting properties and is often used in combination with other drugs to enhance its efficacy .

Preparation Methods

The preparation of N4-Methyl Sulfadoxine involves several synthetic routes. One common method includes the reaction of methyl methoxyacetate with excessive diethyl oxalate to generate 3-methoxy-2-oxo-methylethyl succinate. This intermediate is then decarbonylated to obtain 2-methoxy-methylethyl malonate. The malonate is reacted with formamide to generate a cyclocompound, which is further reacted with phosphorus oxychloride to produce a chloride. Finally, a condensation reaction followed by methoxylation yields this compound .

Chemical Reactions Analysis

N4-Methyl Sulfadoxine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert this compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N4-Methyl Sulfadoxine has a wide range of scientific research applications:

Mechanism of Action

N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, it disrupts the synthesis, repair, and methylation of DNA, ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

N4-Methyl Sulfadoxine is similar to other sulfonamide compounds such as:

    Sulfamethazine: Used to treat bacterial infections in livestock.

    Sulfadiazine: Often used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections.

What sets this compound apart is its long-acting properties, making it particularly effective in combination therapies for treating malaria .

Properties

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide

InChI

InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17)

InChI Key

OTCLFKJHHXFXLY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC

Origin of Product

United States

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